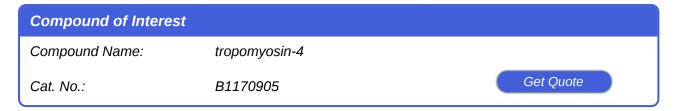


Application Notes and Protocols for Recombinant TPM4 Protein Expression and Purification

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins. It plays a crucial role in the contractile system of striated and smooth muscles and in the cytoskeleton of non-muscle cells.[1] TPM4 is involved in stabilizing actin filaments, and its expression levels have been implicated in various diseases, including cancer, where it can influence cell migration and invasion.[2][3] The production of high-purity, recombinant TPM4 is essential for structural and functional studies, drug screening, and the development of novel therapeutic strategies.

This document provides a detailed protocol for the expression of recombinant human TPM4 in Escherichia coli and a multi-step purification strategy to obtain high-purity protein.

Data Presentation

Table 1: Summary of Recombinant TPM4 (His-tagged) Expression and Purification Parameters



Parameter	Value/Range	Reference/Notes
Expression System		
Host Strain	E. coli BL21(DE3) or C41(DE3)	C41(DE3) can be beneficial for proteins that are toxic to BL21(DE3).[4]
Expression Vector	pET-23a+ or similar	Can be modified to include an N-terminal His6-tag.[4]
Culture & Induction		
Culture Medium	Luria-Bertani (LB) Broth	Standard medium for E. coli growth.
Antibiotic Selection	Ampicillin (100 μg/mL)	Dependent on the expression vector used.
Induction OD600	0.5 - 0.6	Mid-log phase of bacterial growth.
Inducer	Isopropyl β-D-1- thiogalactopyranoside (IPTG)	
IPTG Concentration	1 mM	[4]
Induction Temperature	30-37 °C	Lower temperatures (e.g., 18-25°C) can improve protein solubility.
Induction Time	4 hours to overnight	Shorter times at higher temperatures, longer times at lower temperatures.[4]
Purification		
Typical Yield	5-10 mg/L of culture	Highly dependent on the specific protein and expression conditions.[5]
Purity	>95% (after all steps)	Assessed by SDS-PAGE and Coomassie blue staining.[3]



Experimental Protocols

This protocol describes the expression of N-terminally His-tagged human TPM4.

- a. Transformation:
- Thaw a vial of chemically competent E. coli cells (e.g., BL21(DE3) or C41(DE3)) on ice.
- Add 1-5 μL of the TPM4 expression vector (e.g., pET-23a(+)-TPM4) to the cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for 2 minutes.
- Add 900 μL of SOC medium and incubate at 37°C for 1 hour with shaking.
- Plate 100 μ L of the cell suspension on an LB agar plate containing the appropriate antibiotic (e.g., 100 μ g/mL ampicillin).
- Incubate the plate overnight at 37°C.
- b. Protein Expression:
- Inoculate a single colony from the agar plate into 10 mL of LB medium with the appropriate antibiotic.
- Grow overnight at 37°C with vigorous shaking.
- The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Continue to incubate the culture for 4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.



- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

This protocol involves a multi-step purification process including initial purification by heat and acid precipitation, followed by affinity and size-exclusion chromatography.

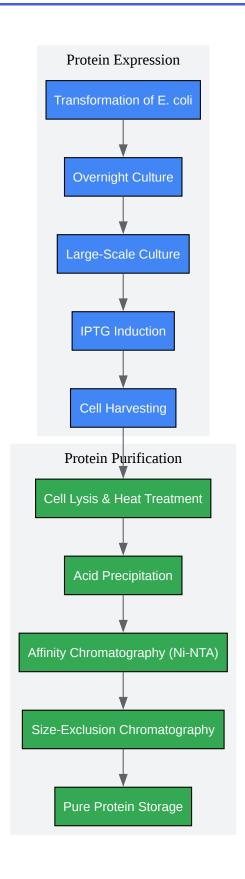
- a. Cell Lysis and Initial Purification:
- Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Add NaCl to the lysate to a final concentration of 2 M.
- Heat the lysate to 85°C for 6 minutes to denature and precipitate heat-sensitive E. coli proteins.[4]
- Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the denatured proteins and cell debris.
- Collect the supernatant and add sodium acetate (pH 4.8) to a final concentration of 100 mM to precipitate the TPM4 protein.[4]
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Resuspend the TPM4-containing pellet in a minimal volume of Affinity Chromatography Binding Buffer.
- Dialyze overnight against the same buffer to remove the sodium acetate.[4]
- b. Affinity Chromatography (His-tag):
- Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0).[4]



- Load the dialyzed protein sample onto the column.
- Wash the column with 10-20 column volumes of Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[4]
- Elute the His-tagged TPM4 protein with Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0).[4]
- Collect fractions and analyze by SDS-PAGE.
- Pool the fractions containing the purified TPM4 protein.
- c. Size-Exclusion Chromatography (Polishing Step):
- Concentrate the pooled fractions from the affinity chromatography step using an appropriate centrifugal filter unit.
- Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
- Load the concentrated protein sample onto the column.
- Run the chromatography at a constant flow rate and collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric TPM4.
- Pool the pure fractions, determine the protein concentration, and store at -80°C. Glycerol can be added to a final concentration of 10-20% for long-term stability.

Mandatory Visualizations

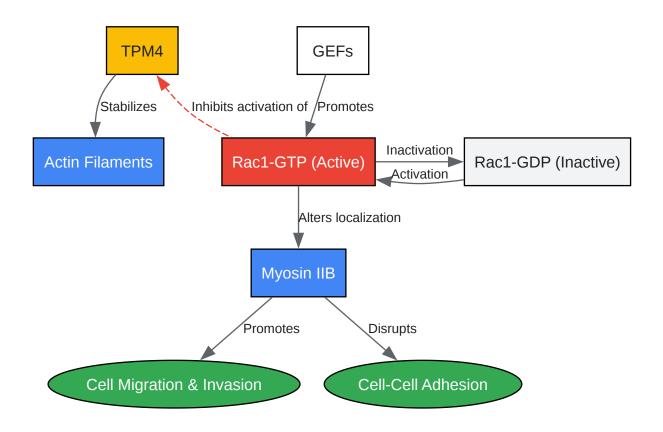




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Caption: Experimental workflow for recombinant TPM4 expression and purification.





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